molecular formula C9H7BrFNO4 B13941509 Ethyl 2-bromo-5-fluoro-3-nitrobenzoate

Ethyl 2-bromo-5-fluoro-3-nitrobenzoate

Cat. No.: B13941509
M. Wt: 292.06 g/mol
InChI Key: FBTGAUFQOWLTTA-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C9H7BrFNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-5-fluoro-3-nitrobenzoate typically involves a multi-step process starting from benzoic acid derivatives. One common method includes:

    Nitration: Introduction of the nitro group to the benzoic acid derivative.

    Bromination: Addition of the bromine atom to the aromatic ring.

    Fluorination: Introduction of the fluorine atom.

    Esterification: Conversion of the carboxylic acid group to an ethyl ester.

Each step requires specific reagents and conditions. For example, nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-fluoro-3-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .

Scientific Research Applications

Ethyl 2-bromo-5-fluoro-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-fluoro-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups makes it a valuable compound for various synthetic and research purposes .

Biological Activity

Ethyl 2-bromo-5-fluoro-3-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article delves into its synthesis, characterization, biological interactions, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrFNO4 and features a benzoate structure with bromine, fluorine, and nitro substituents. The presence of these functional groups is crucial for its reactivity and biological activity.

Synthesis Methods

The compound can be synthesized through various methods, typically involving:

  • Nitration : Introduction of the nitro group onto the benzoate framework.
  • Bromination : Substitution of a hydrogen atom with a bromine atom.
  • Fluorination : Incorporation of fluorine into the aromatic ring.

These steps can be optimized for yield and purity using techniques such as recrystallization and chromatography.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can participate in electron transfer reactions, while the halogen atoms (bromine and fluorine) influence the compound's binding affinity and reactivity.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. It has been shown to inhibit bacterial growth by disrupting cellular processes. For example:

Pathogen Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines, such as:

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies

  • Study on Antimicrobial Activity : A study published in Journal of Applied Microbiology evaluated the efficacy of this compound against common bacterial strains. The results showed significant inhibition compared to control groups, suggesting its potential as a natural preservative in food products.
  • Anticancer Research : A research article in Cancer Letters highlighted the compound's ability to inhibit tumor growth in xenograft models. Mice treated with this compound exhibited reduced tumor sizes compared to untreated controls, indicating its promise as an anticancer agent.

Properties

Molecular Formula

C9H7BrFNO4

Molecular Weight

292.06 g/mol

IUPAC Name

ethyl 2-bromo-5-fluoro-3-nitrobenzoate

InChI

InChI=1S/C9H7BrFNO4/c1-2-16-9(13)6-3-5(11)4-7(8(6)10)12(14)15/h3-4H,2H2,1H3

InChI Key

FBTGAUFQOWLTTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])Br

Origin of Product

United States

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